REACTION_CXSMILES
|
[C:1]([C:4]1[CH:13]=[CH:12][C:11]2[C:6](=[CH:7][CH:8]=C(C)[CH:10]=2)[CH:5]=1)(=[O:3])C.[OH2:15].[C:16]([OH:19])(=[O:18])[CH3:17]>C([O-])(=O)C.[Mn+2].C([O-])(=O)C.C([O-])(=O)C.[Co+2].C([O-])(=O)C.[Br-].[Na+]>[CH:5]1[C:6]2[C:11](=[CH:10][C:17]([C:16]([OH:19])=[O:18])=[CH:8][CH:7]=2)[CH:12]=[CH:13][C:4]=1[C:1]([OH:3])=[O:15] |f:3.4.5,6.7.8,9.10|
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)C1=CC2=CC=C(C=C2C=C1)C
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
300 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
7.5 g
|
Type
|
catalyst
|
Smiles
|
C(C)(=O)[O-].[Mn+2].C(C)(=O)[O-]
|
Name
|
product
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
500 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
cobalt(II) acetate
|
Quantity
|
2 g
|
Type
|
catalyst
|
Smiles
|
C(C)(=O)[O-].[Co+2].C(C)(=O)[O-]
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
catalyst
|
Smiles
|
[Br-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
39.2 g of oxidation product was isolated from the reaction mixture by filtration
|
Name
|
|
Type
|
product
|
Smiles
|
C1=C(C=CC2=CC(=CC=C12)C(=O)O)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 18.7 g | |
YIELD: CALCULATEDPERCENTYIELD | 31.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |